molecular formula C12H15NO B063602 2-Benzylpiperidin-4-one CAS No. 193469-44-2

2-Benzylpiperidin-4-one

Cat. No.: B063602
CAS No.: 193469-44-2
M. Wt: 189.25 g/mol
InChI Key: HBXGSIZEPYWAOK-UHFFFAOYSA-N
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Description

2-Benzylpiperidin-4-one, also known as 2-benzylpyrrolidin-4-one, is an organic compound that has a wide range of applications in both scientific research and industrial production. It is a cyclic amide, which is a type of organic compound that contains a nitrogen atom in a ring structure. This compound is used in a variety of laboratory experiments and industrial processes, and has been studied for its potential therapeutic effects.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ponnuswamy et al. (2018) involved the synthesis of new N-benzylpiperidin-4-ones, highlighting their antimicrobial and antioxidant activities. Molecular docking studies suggested these compounds could serve as potential leads for developing novel therapeutic agents, especially for combating antimicrobial resistance (Ponnuswamy et al., 2018).

Anti-Inflammatory Applications

Research by Jayashree et al. (2016, 2017) demonstrated the in vitro anti-inflammatory activity of 4-Benzylpiperidine. These studies utilized models such as inhibition of albumin denaturation and proteinase inhibitory activity, alongside membrane stabilization methods, to establish the compound's potential as a lead for anti-inflammatory drug development (Jayashree et al., 2016; Jayashree et al., 2017).

Neurological Disorder Therapeutics

A study focused on replacing the benzylpiperidine moiety with fluorinated phenylalkyl side chains to develop GluN2B receptor ligands, indicating a pathway for creating new ligands suitable for positron emission tomography (PET) imaging of brain receptors (Thum et al., 2018).

Cholinesterase Inhibition for Alzheimer's

Research by Sukumarapillai et al. (2016) highlighted the synthesis of fluorescent N-benzylpiperidine-4-one derivatives that showed selective cholinesterase inhibitory activity, proposing them as candidates for Alzheimer's disease therapeutics due to their potent inhibition and favorable photophysical properties (Sukumarapillai et al., 2016).

Drug Delivery Systems

A study by Ganti et al. (2018) explored the transdermal delivery of 4-Benzylpiperidine for cocaine-use disorder, demonstrating its efficient in vitro transdermal permeation and potential as a therapeutic agent (Ganti et al., 2018).

Safety and Hazards

According to the safety data sheet of a related compound, N-Benzyl-4-piperidone, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Properties

IUPAC Name

2-benzylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXGSIZEPYWAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595318
Record name 2-Benzylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193469-44-2
Record name 2-Benzylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of intermediate 2 (3.2 g), 1-(diphenylmethyl) piperazine (2.5 g) and aluminum tributoxide (2 g) in toluene (250 ml) was hydrogenated for 48 hours at 50° C., with palladium on activated carbon (10%; 2 g) as a catalyst in the presence of thiophene (4% solution; 1 ml). After uptake of hydrogen (1 equiv), the catalyst was filtered off and the filtrate was evaporated. The residue was purified by high-performance liquid chromatography over silica gel (eluent: CH2Cl2/CH3OH 100/0, upgrading to 90/10). Two pure fractions were collected and their solvent was evaporated, resulting in residue 1 and residue 2. Residue 1 was suspended in DIPE. The precipitate was filtered off and dried, yielding 0.94 g (17%) of (±)-cis-1-(dimethylbenzoyl)-4-[4-(diphenylmethyl)-1-piperazinyl]-2-(phenylmethyl) piperidine (compound 12; mp. 100.8° C.). Residue 2 was dried, yielding 0.2 g (3.6%) of (±)-trans-1-(dimethylbenzoyl)-4-[4-(diphenylmethyl)-1-piperazinyl]-2-(phenylmethyl)piperidine (compound 13).
Name
intermediate 2
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
aluminum tributoxide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three

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